

# Preclinical Pharmacology of CVN766: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: CVN766

Cat. No.: B12369673

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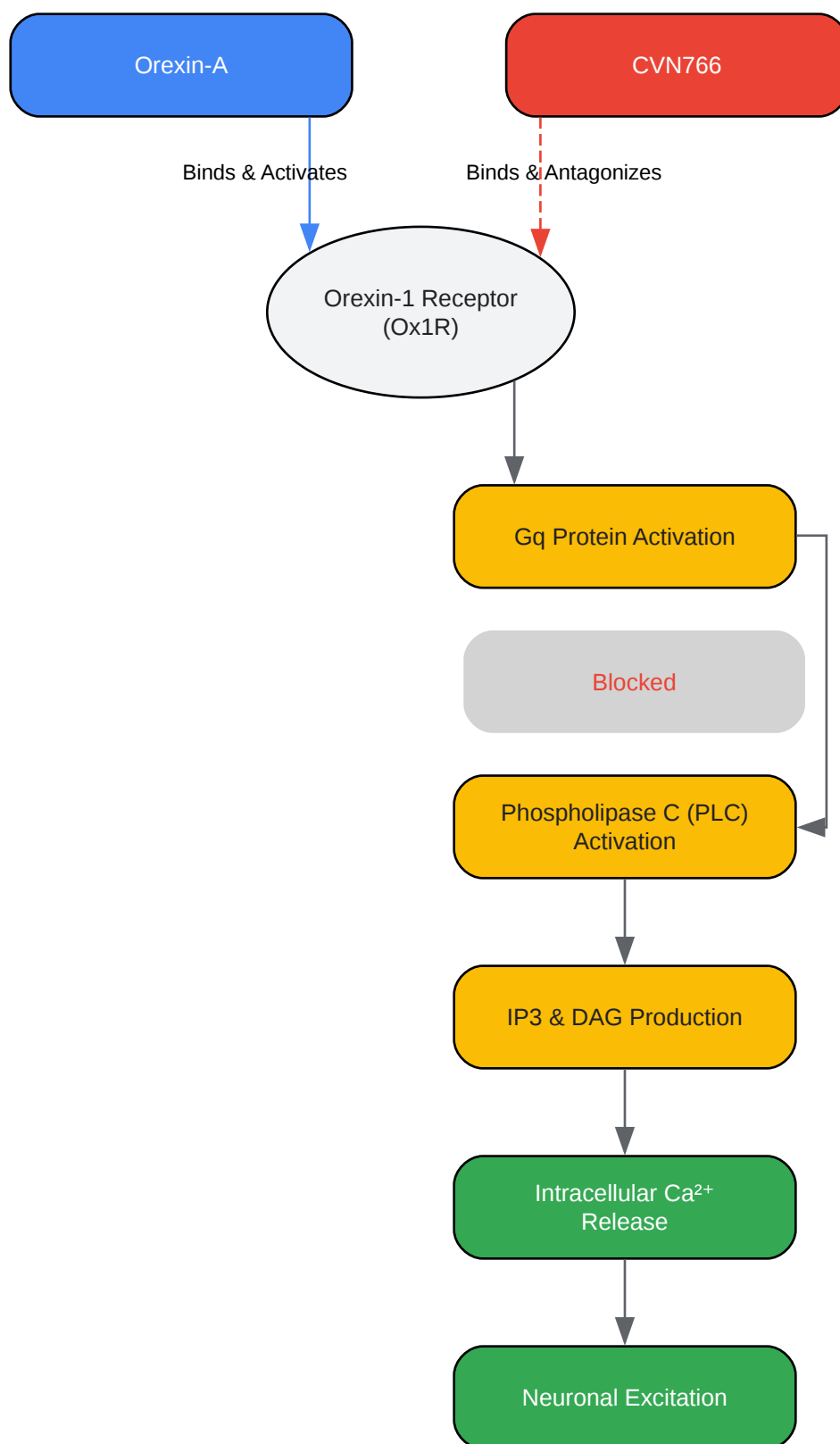
For Researchers, Scientists, and Drug Development Professionals

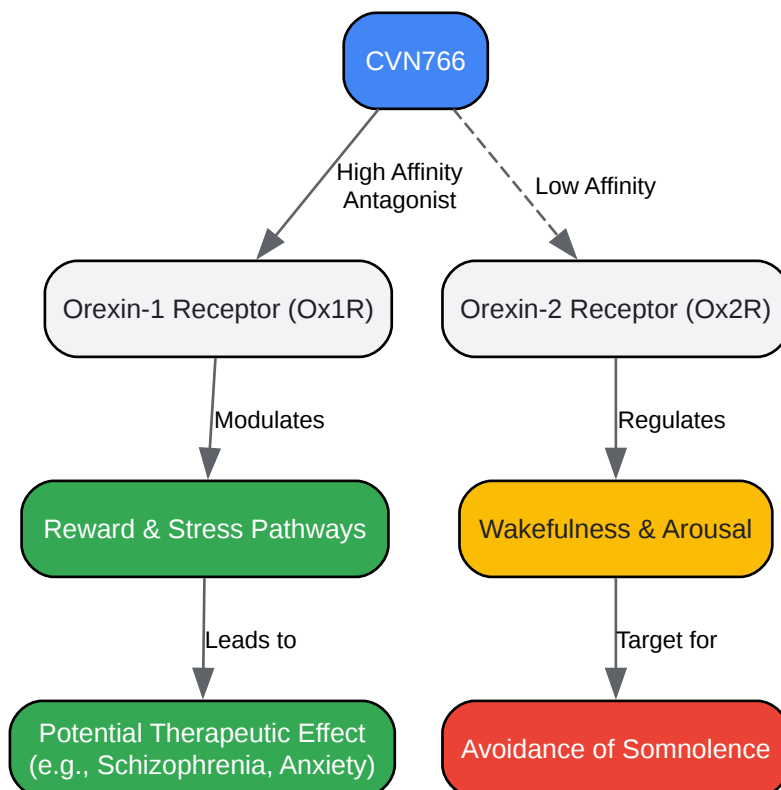
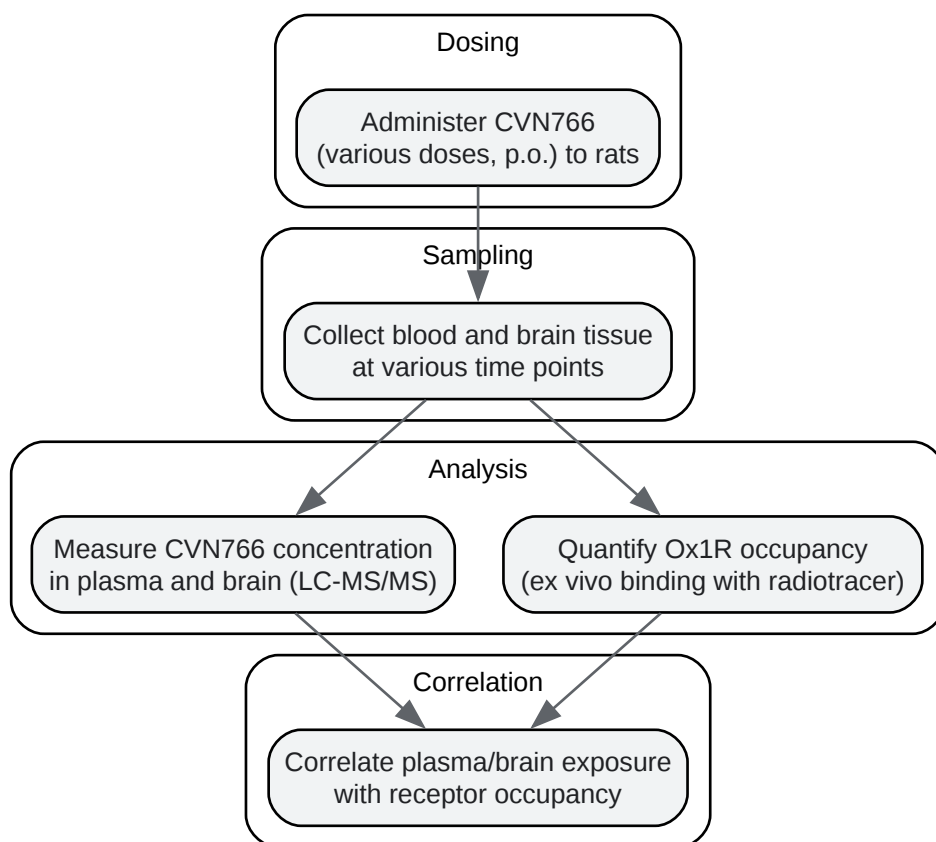
This technical guide provides a comprehensive overview of the preclinical pharmacology of **CVN766**, a potent and exquisitely selective orexin-1 receptor (Ox1R) antagonist. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

## Core Mechanism of Action

**CVN766** is an orally active, small molecule antagonist of the orexin-1 receptor.[1] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (Ox1R and Ox2R), is a key regulator of sleep-wake cycles, reward processing, and stress-related behaviors.[2][3] Ox1R is predominantly involved in regulating reward and stress pathways, while Ox2R is primarily associated with wakefulness and arousal.[3] **CVN766** is designed to be highly selective for Ox1R, thereby potentially avoiding the somnolence associated with dual orexin receptor antagonists or compounds with significant Ox2R activity. [3]

## Signaling Pathway of Orexin-A and CVN766 at the Orexin-1 Receptor





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## References

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